molecular formula C19H23O4P B12883359 [Ethoxy(phenyl)phosphoryl](phenyl)methyl butanoate CAS No. 866612-47-7

[Ethoxy(phenyl)phosphoryl](phenyl)methyl butanoate

Cat. No.: B12883359
CAS No.: 866612-47-7
M. Wt: 346.4 g/mol
InChI Key: UTMIEVSZSOVTTB-UHFFFAOYSA-N
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Description

Ethoxy(phenyl)phosphorylmethyl butanoate is a phosphorylated butanoate ester featuring a central phosphorus atom bonded to an ethoxy group, a phenyl group, and a methyl group attached to a phenyl-substituted butanoate backbone.

Properties

CAS No.

866612-47-7

Molecular Formula

C19H23O4P

Molecular Weight

346.4 g/mol

IUPAC Name

[[ethoxy(phenyl)phosphoryl]-phenylmethyl] butanoate

InChI

InChI=1S/C19H23O4P/c1-3-11-18(20)23-19(16-12-7-5-8-13-16)24(21,22-4-2)17-14-9-6-10-15-17/h5-10,12-15,19H,3-4,11H2,1-2H3

InChI Key

UTMIEVSZSOVTTB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate typically involves the reaction of phenylphosphonic dichloride with ethyl alcohol and phenylmethyl butyrate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction conditions include maintaining a temperature of around 0-5°C to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of (Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for the addition of reagents and temperature control ensures consistent product quality and yield. The purification of the final product is achieved through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

(Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with metal ions and enzymes, influencing various biochemical pathways. The ethoxy and phenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes .

Comparison with Similar Compounds

Key Observations :

  • Phosphoryl Group Variations: The target compound’s ethoxy-phenyl phosphoryl group differs from amino-phosphoryl (e.g., compound 6 in ) and dichlorophosphate (e.g., phenyl dichlorophosphate ) derivatives. These variations influence reactivity; for example, dichlorophosphate is more electrophilic due to electron-withdrawing Cl groups.
  • Aromatic vs. Heterocyclic Substituents: Compared to pyrrole-containing butanoates , the phenyl groups in the target compound may enhance lipophilicity, affecting solubility and membrane permeability.
2.2. Reactivity and Stability
  • Hydrolysis: Enzyme-catalyzed hydrolysis (e.g., alkaline phosphatase) of phosphate esters typically proceeds via a dissociative transition state, as seen in phosphate monoesters . The target compound’s phosphoryl-ester bond may undergo similar hydrolysis, but the bulky phenyl groups could sterically hinder enzymatic activity compared to smaller substituents (e.g., methyl or ethoxy in compound 6 ).
  • Non-Enzymatic Degradation: Phenyl esters (e.g., phenyl benzoate ) are generally more resistant to hydrolysis than aliphatic esters due to aromatic stabilization. This suggests the target compound may exhibit greater stability under acidic/basic conditions compared to methyl butanoate .
2.4. Physicochemical Properties
  • Lipophilicity: The phenyl groups likely increase logP (octanol-water partition coefficient) compared to aliphatic esters like methyl butanoate, impacting bioavailability.
  • Thermal Stability : Phosphoryl esters (e.g., phenyl dichlorophosphate ) often exhibit high thermal stability, suggesting similar behavior for the target compound.

Biological Activity

Ethoxy(phenyl)phosphoryl(phenyl)methyl butanoate is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

Ethoxy(phenyl)phosphoryl(phenyl)methyl butanoate has the molecular formula C18H19O4PC_{18}H_{19}O_{4}P. Its structure features a phosphoryl group attached to an ethoxy group, two phenyl groups, and a butanoate moiety. The unique arrangement of these functional groups contributes to its reactivity and biological activity.

Enzyme Inhibition

One of the primary areas of interest regarding Ethoxy(phenyl)phosphoryl(phenyl)methyl butanoate is its potential to inhibit enzymes, particularly acetylcholinesterase (AChE). Organophosphorus compounds are well-known for their ability to interact with AChE, leading to increased levels of acetylcholine in synaptic clefts, which can have both therapeutic and toxicological implications.

  • Mechanism of Action : The compound may inhibit AChE by forming a stable complex with the enzyme, thereby preventing the hydrolysis of acetylcholine. This mechanism is similar to other organophosphorus compounds that have been studied for their neurotoxic effects.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that Ethoxy(phenyl)phosphoryl(phenyl)methyl butanoate may exhibit cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures often show antiproliferative activity.

  • Case Study : In a study involving several organophosphorus derivatives, it was found that certain structural modifications could enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells. This highlights the importance of structure-activity relationships (SAR) in developing effective anticancer agents.

Comparative Analysis with Similar Compounds

The biological activity of Ethoxy(phenyl)phosphoryl(phenyl)methyl butanoate can be compared with other organophosphorus compounds:

Compound NameStructural FeaturesBiological Activity
Dimethyl methylphosphonateMethyl groups instead of ethoxyUsed as a chemical warfare agent
Phenyl methylphosphonateMethyl group and phenyl substitutionKnown for neurotoxic effects
Diethyl phosphonateEthoxy groups instead of phenylCommonly used as a solvent
Ethyl 2-(diethylamino)ethyl phosphonateAdditional amine functionalityExhibits different biological properties

Ethoxy(phenyl)phosphoryl(phenyl)methyl butanoate stands out due to its dual phenyl substituents and butanoate linkage, which may influence its reactivity and biological activity differently compared to these similar compounds .

Synthesis Methods

The synthesis of Ethoxy(phenyl)phosphoryl(phenyl)methyl butanoate can be achieved through various chemical reactions involving phosphoric acid derivatives and appropriate alcohols. Typical methods include:

  • Condensation Reactions : Utilizing phosphonates and phenolic compounds under acidic conditions.
  • Esterification : Reacting butanoic acid derivatives with phosphorylated phenols.

These methods allow for the controlled introduction of functional groups essential for its biological activity.

Research Findings and Future Directions

Recent studies have focused on elucidating the precise mechanisms by which Ethoxy(phenyl)phosphoryl(phenyl)methyl butanoate interacts with biological macromolecules. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile.

  • Future Research : Further investigations are needed to explore the compound's pharmacokinetics, long-term effects, and potential applications in treating neurodegenerative diseases or as an insecticide in agricultural settings.

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